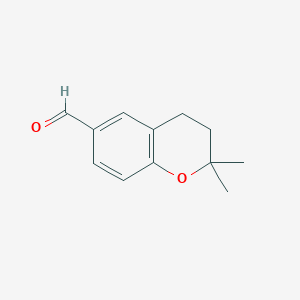

2,2-Dimethylchromane-6-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUKOSGEQABOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365174 | |

| Record name | 2,2-dimethylchromane-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61370-75-0 | |

| Record name | 2,2-dimethylchromane-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Dimethylchromane-6-carbaldehyde CAS number 61370-75-0

An In-depth Technical Guide to 2,2-Dimethylchromane-6-carbaldehyde (CAS 61370-75-0)

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 61370-75-0), a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. The document delineates its physicochemical properties, details robust synthetic protocols, explores its application as a pivotal intermediate in drug discovery, and outlines standardized analytical methodologies for its characterization and quality control. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: A Privileged Scaffold in Modern Chemistry

This compound is a derivative of the chromane heterocyclic system. The chromane ring system, a structural backbone in many natural products like tocopherols (Vitamin E) and certain flavonoids, is considered a "privileged scaffold".[1] This designation arises from its recurring presence in molecules that exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.[1][2]

The subject of this guide, featuring a reactive aldehyde group at the 6-position, does not typically serve as a final therapeutic agent itself. Instead, its value lies in its role as a key chemical intermediate or building block. The aldehyde functionality provides a versatile handle for a multitude of chemical transformations, enabling synthetic chemists to construct more complex and diverse molecular architectures.[3] Its application is particularly noted in the synthesis of novel compounds for high-throughput screening in drug discovery programs, where the chromane core can impart favorable pharmacokinetic and pharmacodynamic properties to the final molecules.[4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 61370-75-0 | [6][7] |

| Molecular Formula | C₁₂H₁₄O₂ | [6][7] |

| Molecular Weight | 190.24 g/mol | [6][7] |

| Appearance | Yellow liquid or solid | [6] |

| Melting Point | 97-98 °C | [6] |

| Boiling Point | 110-114 °C at 2 mmHg | [6] |

| Density | 1.072 g/cm³ (predicted) | [6] |

| Refractive Index | 1.545 (predicted) | [6] |

| XLogP3-AA (LogP) | 2.4 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

Synthesis and Mechanistic Rationale

The synthesis of chromane derivatives is a well-established area of organic chemistry. One common and effective approach for synthesizing related chromene structures involves the condensation of a phenol with an α,β-unsaturated aldehyde, often catalyzed by a base.[8] A similar principle can be applied and adapted for the synthesis of this compound.

Conceptual Synthesis Workflow

The logical flow for a common synthesis route involves the reaction of a substituted phenol with a suitable reagent to form the heterocyclic ring, followed by functional group manipulation to install the aldehyde.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Synthesis from 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde

This protocol describes the acid-catalyzed intramolecular cyclization to form the chromane ring, followed by oxidation to yield the final aldehyde. A related synthesis using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant has been reported to achieve high yields.[9]

Materials:

-

Benzaldehyde, 4-hydroxy-3-(3-methyl-2-buten-1-yl)-

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Toluene (anhydrous)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Petroleum Ether/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde (1.0 eq) in anhydrous toluene.

-

Rationale: Toluene is used as a non-polar solvent suitable for reflux conditions. Anhydrous conditions prevent unwanted side reactions.

-

-

Addition of Oxidant: Add DDQ (1.1 eq) to the solution.

-

Rationale: DDQ is a strong oxidizing agent that facilitates the cyclization and subsequent dehydrogenation to form the chromene, which can then be reduced to the chromane or isolated. In this specific cited synthesis, DDQ is used to achieve the related 2,2-dimethyl-2H-chromene-6-carbaldehyde in high yield.[9]

-

-

Reaction: Stir the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction. TLC is a critical in-process control to determine the point of maximum conversion and prevent degradation.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated hydroquinone byproduct.

-

Rationale: Cooling prevents volatilization of the solvent during handling. Filtration is a simple and effective method to remove solid byproducts.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

-

Rationale: Column chromatography separates the desired product from unreacted starting materials and other soluble impurities based on polarity.

-

-

Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil or solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Chemical Biology

The true utility of this compound is realized in its role as a versatile synthetic intermediate. Its structure is a launchpad for creating libraries of diverse compounds for biological screening.

Role as a Key Building Block

The aldehyde group is highly reactive and can participate in a wide array of chemical transformations, including:

-

Wittig Reaction: To form alkenes.

-

Reductive Amination: To synthesize substituted amines.[3]

-

Knoevenagel Condensation: For C-C bond formation.[3]

-

Grignard/Organolithium Reactions: To form secondary alcohols.

This chemical versatility allows for the systematic modification of the scaffold, a process central to Structure-Activity Relationship (SAR) studies in medicinal chemistry. Researchers can rapidly generate analogues to optimize potency, selectivity, and pharmacokinetic properties. For instance, the morpholine moiety, often added via reductive amination of an aldehyde, is a key feature in many kinase inhibitors, where it can form critical hydrogen bonds in the enzyme's active site.[10]

Caption: The role of this compound as a scaffold in drug discovery.

While specific biological data for the parent aldehyde is sparse, its derivatives are explored for various therapeutic targets. For example, chromone-based structures have been investigated for their potential as anti-neurodegenerative agents by targeting enzymes like acetylcholinesterase (AChE) and inhibiting amyloid-β aggregation.[1] Furthermore, related aldehyde intermediates have been used in the patented synthesis of compounds designed to induce ferroptosis, a form of cell death that is a promising therapeutic strategy for cancer.[10]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of a chemical intermediate is critical for the success of subsequent synthetic steps and the reliability of biological data. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of this compound.

Recommended Analytical Workflow

-

Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Standard Operating Protocol: Purity Determination by HPLC-UV

This protocol provides a general method for assessing the purity of the compound. The specific column, mobile phase, and wavelength may require optimization.

Instrumentation & Materials:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade Acetonitrile (ACN) and Water.

-

Sample of this compound.

-

Volumetric flasks and pipettes.

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A as Water and Mobile Phase B as Acetonitrile. Degas both solvents prior to use.

-

Rationale: Degassing prevents the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.

-

-

Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a 1:1 mixture of ACN/Water in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Rationale: Accurate weighing and dilution are essential for quantitative analysis. The solvent should be similar to the mobile phase to ensure good peak shape.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) based on the compound's UV spectrum.

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 50% B

-

20-25 min: Re-equilibration at 50% B

-

-

Rationale: A gradient elution is used to effectively separate compounds with a range of polarities and to ensure that any late-eluting impurities are washed from the column. A C18 column is a robust, general-purpose choice for moderately non-polar compounds.

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.

-

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Irritation: The compound may be irritating to the eyes, respiratory system, and skin.[6]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound (CAS 61370-75-0) is a valuable heterocyclic building block with significant potential in organic synthesis and drug discovery. Its chromane core represents a privileged scaffold, while the reactive aldehyde group provides a gateway to vast chemical diversity. By understanding its properties, synthesis, and analytical characterization, researchers can effectively utilize this compound to construct novel molecules with the potential for significant biological activity, thereby accelerating the discovery of new therapeutic agents.

References

-

Jain, S. C., et al. (1999). Microwave-Assisted Rate-Enhanced Method. Bulletin of the Chemical Society of Japan, 72(2). Available at: [Link]

-

ChemBK. (2024). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Organic Compounds with Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of 2-Styrylchromones. Retrieved from [Link]

-

PubMed. (2002). The application of multi-component reactions in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and.... Retrieved from [Link]

-

PubMed. (2014). Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Retrieved from [Link]

-

MDPI. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved from [Link]

-

PubMed. (2023). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Retrieved from [Link]

-

MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

Sources

- 1. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | C12H14O2 | CID 1797751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 2,2-diMethyl-2h-chroMene-6-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2,2-Dimethylchromane-6-carbaldehyde: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2,2-dimethylchromane-6-carbaldehyde, a heterocyclic aldehyde with a chromane core. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, synthesis, and potential applications.

Introduction and Core Molecular Structure

This compound, with the chemical formula C12H14O2, is a derivative of chromane, a bicyclic ether.[1][2] The core structure consists of a dihydropyran ring fused to a benzene ring. The "2,2-dimethyl" designation indicates the presence of two methyl groups attached to the carbon atom at position 2 of the dihydropyran ring. The "-6-carbaldehyde" suffix signifies an aldehyde group (-CHO) attached to the carbon atom at position 6 of the benzene ring.[2]

The presence of the aldehyde group, a versatile functional group, makes this compound a valuable intermediate in organic synthesis for the creation of more complex molecules. The chromane scaffold itself is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is crucial for its synthesis, purification, and characterization.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C12H14O2 | [1][2] |

| Molar Mass | 190.24 g/mol | [1][2] |

| CAS Number | 61370-75-0 | [2][3] |

| Appearance | Yellow liquid with a bitter taste and special aroma | [1] |

| Boiling Point | 110-114 °C at 2 mm Hg | [1] |

| Melting Point | 97-98 °C | [1] |

| Density | 1.072 ± 0.06 g/cm³ | [1] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will dictate the multiplicity (splitting patterns) of these signals.

-

Aldehyde Proton: A characteristic singlet peak in the downfield region (δ 9.5-10.5 ppm).

-

Chromane Ring Protons: Signals for the methylene protons (-CH2-) at positions 3 and 4 of the dihydropyran ring, likely appearing as triplets or more complex multiplets in the upfield region.

-

Dimethyl Protons: A sharp singlet peak corresponding to the six protons of the two methyl groups at position 2.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 190-200 ppm) corresponding to the aldehyde carbon.

-

Aromatic Carbons: A set of signals in the aromatic region (δ 110-160 ppm).

-

Chromane Ring Carbons: Signals for the carbons of the dihydropyran ring, including the quaternary carbon at position 2 and the methylene carbons at positions 3 and 4.

-

Dimethyl Carbons: A signal in the upfield region for the equivalent methyl carbons.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, characteristic absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): A strong band in the 1000-1300 cm⁻¹ region.

-

Sp³ C-H Stretches: Bands just below 3000 cm⁻¹ for the methyl and methylene groups.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M+): A peak at m/z corresponding to the molecular weight of the compound (190.24).

-

Fragmentation Pattern: Characteristic fragmentation patterns for chromanes and benzaldehydes, which can help in structural elucidation.

Synthesis Methodologies

Several synthetic routes to chromane and chromene derivatives have been reported. The synthesis of this compound can be approached through various methods, often involving the construction of the chromane ring system followed by the introduction or modification of the aldehyde group. A common strategy involves the reaction of a substituted phenol with an appropriate three-carbon component.

Microwave-Assisted Synthesis of the Chromene Analog

A rapid and efficient method for the synthesis of the unsaturated analog, 2,2-dimethyl-2H-chromene-6-carbaldehyde, involves a microwave-assisted reaction.[9] This can then be selectively reduced to the desired saturated chromane.

Reaction: 4-Hydroxybenzaldehyde reacts with 3-methyl-2-butenal in the presence of pyridine under microwave irradiation.[9]

Protocol:

-

Combine 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol) in a suitable reaction vessel.

-

Subject the mixture to microwave irradiation for approximately 25 minutes.

-

After completion of the reaction (monitored by TLC), the product can be isolated and purified using column chromatography.

This method offers a significant rate enhancement compared to conventional thermal conditions.[9]

Caption: Microwave-assisted synthesis of the chromene precursor.

Multi-Step Synthesis from 4-Hydroxybenzaldehyde

A more traditional, multi-step synthesis provides a reliable route to the related 2,2-dimethyl-2H-chromene-6-carbaldehyde, which can be subsequently reduced.[10]

Protocol:

-

A solution of 4-hydroxybenzaldehyde and 3-chloro-3-methyl-1-butyne in DMF is treated with aqueous NaOH and stirred vigorously at 60°C for 20 hours.

-

After cooling, water is added, and the product is extracted with diethyl ether. The organic layer is washed and dried.

-

The crude product is dissolved in N-methyl-2-pyrrolidone (NMP) and refluxed for 18 hours.

-

After cooling, water is added, and the product is extracted with diethyl ether, washed, and dried.

-

The final product is purified by recrystallization.

Caption: Multi-step synthesis of the unsaturated chromene aldehyde.

Selective Reduction to this compound

To obtain the target saturated compound, the double bond in the dihydropyran ring of the corresponding chromene must be selectively reduced without affecting the aldehyde group. This can be achieved through catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), under controlled conditions (e.g., specific solvent, temperature, and hydrogen pressure). The choice of catalyst and reaction conditions is critical to prevent over-reduction of the aldehyde to an alcohol.

Applications in Drug Discovery and Medicinal Chemistry

The chromane scaffold is a key feature in many biologically active compounds. The aldehyde functionality at the 6-position of 2,2-dimethylchromane provides a synthetic handle for the introduction of various pharmacophores, making it a valuable building block in drug discovery.[11][12]

Derivatives of 2,2-dimethyl-2H-chromene have been synthesized and evaluated for their potential as anticancer agents.[10] The rationale for exploring these compounds often stems from their structural similarity to natural products with known biological activity. For instance, some chromene derivatives have been investigated as inhibitors of the Hypoxia Inducible Factor (HIF), a target in cancer therapy.[10]

The aldehyde group can be readily transformed into a wide range of other functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This versatility allows for the generation of diverse chemical libraries for screening against various biological targets.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined molecular structure, characterized by the stable chromane core and the reactive aldehyde group, allows for the creation of diverse and complex molecules. The synthetic routes, including modern microwave-assisted methods, provide efficient access to this compound and its derivatives. Further exploration of the biological activities of compounds derived from this compound is a promising avenue for the development of novel therapeutics.

References

-

2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde - ChemBK. (2024). [Link]

-

Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes. (1999). Bulletin of the Chemical Society of Japan, 72(2). [Link]

-

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. PubChem. (n.d.). [Link]

-

Synthesis of 2,2-dimethyl-6-fluoro-2H-chromene - PrepChem.com. (n.d.). [Link]

-

Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. (n.d.). [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). [Link]

-

Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (n.d.). MDPI. [Link]

-

Cyclohexanecarboxaldehyde. Organic Syntheses Procedure. (n.d.). [Link]

-

Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. (2023). PubMed Central. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020). YouTube. [Link]

-

Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. (n.d.). ResearchGate. [Link]

-

Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. (2014). PubMed. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. [Link]

-

Synthesis of 2,2-Dimethyl-4-chromanones. (2000). ResearchGate. [Link]

-

Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... (n.d.). ResearchGate. [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). National Institutes of Health. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). [Link]

-

Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. (2014). PubMed. [Link]

-

Spectroscopy Problems - Organic Chemistry at CU Boulder. (n.d.). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | C12H14O2 | CID 1797751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 61370-75-0 [amp.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. lehigh.edu [lehigh.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. academic.oup.com [academic.oup.com]

- 10. op.niscair.res.in [op.niscair.res.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 2,2-Dimethylchromane-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Section 1: Molecular Identity and Core Physical Characteristics

2,2-Dimethylchromane-6-carbaldehyde, identified by the CAS number 61370-75-0, is a bicyclic organic compound.[1][2][3] Its structure features a chromane core, a heterocyclic system consisting of a dihydropyran ring fused to a benzene ring, with two methyl groups at the 2-position and a carbaldehyde (formyl) group at the 6-position.

The molecular formula of this compound is C12H14O2, and it has a molecular weight of 190.24 g/mol .[1][3] The presence of both a hydrogen bond acceptor (the aldehyde oxygen and the ether oxygen) and a lipophilic dimethylchromane scaffold gives the molecule a balanced physicochemical profile, which is often a desirable trait in medicinal chemistry.

To fully appreciate the spatial arrangement and functional group orientation of this compound, a 2D structural representation is provided below.

Caption: Generalized Synthetic Workflow

The reactivity of this compound is primarily dictated by the aldehyde functional group. This group is susceptible to a wide range of chemical transformations, making the compound a valuable intermediate in organic synthesis.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent. This transformation is fundamental in the synthesis of derivatives with altered electronic and solubility properties.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. The resulting alcohol can serve as a handle for further functionalization, such as ether or ester formation.

-

Nucleophilic Addition: The electrophilic carbon of the aldehyde is a prime target for nucleophiles. This includes the formation of cyanohydrins, acetals, and imines. These reactions are crucial for building molecular complexity.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or aldol and Knoevenagel condensations to form α,β-unsaturated systems.

The chromane ring system is generally stable under many reaction conditions. However, strong acidic or oxidizing conditions may lead to ring-opening or other side reactions.

Section 3: Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton (typically downfield, around 9-10 ppm), the methylene protons of the dihydropyran ring, and the two singlet signals for the gem-dimethyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (around 190-200 ppm), the aromatic carbons, and the aliphatic carbons of the chromane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the aldehyde, typically in the region of 1680-1700 cm⁻¹. [4]* Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). [4]Fragmentation patterns can provide further structural information.

A study on the related compound, 6-acetyl-2,2-dimethyl-chromane, which shares the same core structure, utilized IR, Raman, UV-Visible, and ¹H NMR spectroscopy for its characterization, with density functional theory (DFT) calculations aiding in the assignment of vibrational modes and chemical shifts. [5]

Section 4: Applications and Relevance in Drug Development

The 2,2-dimethylchromane scaffold is a privileged structure found in numerous natural products and biologically active compounds. [4]The presence of the aldehyde group in this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The chromane nucleus is a key component of various compounds with a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. Therefore, derivatives of this compound are of significant interest to medicinal chemists.

Caption: Derivative Synthesis and Screening Workflow

Section 5: Safety and Handling

This compound is classified as an irritant. [1]It is irritating to the eyes, respiratory system, and skin. [1]Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. [1][6]Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. [7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [1]If the substance is swallowed, seek medical attention. [1]Store the compound in a dry, well-ventilated place away from heat and ignition sources. [1][7]

References

-

2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde - ChemBK. (2024). Available at: [Link]

-

Microwave-Assisted Rate-Enhanced Method. (1999). Bulletin of the Chemical Society of Japan, 72(2). Available at: [Link]

-

SAFETY DATA SHEET. (2014). RBNAinfo. Available at: [Link]

-

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde - PubChem. (n.d.). Available at: [Link]

-

Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 74-84. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 61370-75-0 [amp.chemicalbook.com]

- 3. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | C12H14O2 | CID 1797751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. rbnainfo.com [rbnainfo.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylchromane-6-carbaldehyde

For the modern researcher, scientist, and drug development professional, a precise understanding of a compound's fundamental physicochemical properties is paramount for its successful application. This guide provides a detailed exploration of the melting and boiling points of 2,2-Dimethylchromane-6-carbaldehyde (CAS No. 61370-75-0), a key intermediate in the synthesis of various biologically active molecules. Beyond a mere presentation of data, this document delves into the experimental methodologies for determining these properties, the influence of molecular structure on physical behavior, and the necessary protocols for ensuring sample purity, thereby offering a holistic and actionable resource.

Core Physicochemical Properties

This compound is a solid at room temperature, with a distinct melting point and a boiling point that necessitates vacuum distillation to prevent thermal degradation.[1] The physical properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 97-98 °C | Standard Pressure |

| Boiling Point | 110-114 °C | 2 mm Hg |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molar Mass | 190.24 g/mol | |

| Density | 1.072 ± 0.06 g/cm³ | 20 °C, 760 Torr |

These values are critical for a range of applications, from designing reaction conditions to developing purification strategies and ensuring appropriate storage.[1]

Determining the Melting and Boiling Points: A Methodological Approach

The accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The choice of methodology is dictated by the compound's properties, such as thermal stability and the quantity of material available.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For this compound, a standard capillary melting point apparatus is a suitable instrument.

Experimental Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

The following diagram illustrates the workflow for a typical melting point determination.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination under Reduced Pressure

Given that this compound has a relatively high boiling point, vacuum distillation is the preferred method for its determination. This technique allows the compound to boil at a lower temperature, thus preventing potential decomposition that might occur at its atmospheric boiling point.

Experimental Protocol:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 2 mm Hg).

-

Heating: The sample is gently heated in a heating mantle. The introduction of boiling chips or a magnetic stirrer is crucial to ensure smooth boiling.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

The logical relationship for choosing the appropriate boiling point determination method is outlined below.

Caption: Decision logic for boiling point determination method.

Synthesis and Purity Considerations

The accurate measurement of physical constants is contingent on the purity of the sample. This compound can be synthesized via several routes, with one common method involving the reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenal in the presence of pyridine.[2]

General Synthesis Outline: A mixture of 4-hydroxybenzaldehyde, 3-methyl-2-butenal, and pyridine is heated, often under microwave irradiation to enhance the reaction rate.[2] The resulting product is then purified, typically by column chromatography on silica gel.

Purity Verification: Before any physical property determination, the purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any impurities.

-

Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the aldehyde (C=O stretch) and the chromane ring system.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Structural Insights and Their Impact on Physical Properties

The molecular structure of this compound plays a significant role in its observed melting and boiling points. The rigid chromane ring system contributes to a higher melting point compared to more flexible acyclic analogs. The presence of the polar aldehyde group allows for dipole-dipole interactions, which also increase the intermolecular forces that must be overcome for melting and boiling to occur. The gem-dimethyl group on the pyran ring adds to the molecular weight and surface area, influencing van der Waals forces.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

-

2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde - ChemBK. Available at: [Link]

-

Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), (1999). Available at: [Link]

-

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,2-Dimethylchromane-6-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,2-Dimethylchromane-6-carbaldehyde, a key intermediate in the synthesis of various organic compounds, including those with potential applications in the pharmaceutical and fragrance industries. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and discusses the practical implications of the compound's solubility profile.

Introduction: The Significance of Solubility in a Research and Development Context

This compound, with the molecular formula C₁₂H₁₄O₂, is a derivative of the chromane ring system, a scaffold found in a variety of biologically active natural products.[1] Its aldehyde functional group makes it a versatile precursor for a wide range of chemical transformations, positioning it as a valuable building block in drug discovery and development.[2][3] The efficiency of synthesizing, isolating, and purifying compounds derived from this compound is intrinsically linked to its solubility in organic solvents. A thorough understanding of its solubility profile enables researchers and drug development professionals to:

-

Select appropriate solvents for chemical reactions: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics.

-

Develop effective purification strategies: Techniques such as crystallization and chromatography are highly dependent on differential solubility.

-

Design stable and effective formulations: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in various excipients and delivery systems is a critical parameter.

This guide aims to provide the necessary theoretical and practical knowledge to effectively work with this compound in a laboratory and development setting.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent. The key physicochemical properties of this compound that dictate its solubility are:

-

Molecular Structure and Polarity: The molecule possesses a moderately polar character. The chromane ring system is largely nonpolar, while the aldehyde group (-CHO) introduces a significant dipole moment. The two methyl groups on the heterocyclic ring contribute to the nonpolar character.

-

Hydrogen Bonding Capability: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.

-

Molecular Weight: The molar mass of this compound is 190.24 g/mol .[5] In general, for a given functional group, solubility tends to decrease as molecular weight increases.

Based on these characteristics, we can make qualitative predictions about its solubility in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound can only act as a hydrogen bond acceptor, some degree of solubility is expected due to dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have significant dipole moments but do not have O-H or N-H bonds. The polarity of this compound suggests it should be reasonably soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar chromane backbone suggests that there will be some affinity for nonpolar solvents through London dispersion forces.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [5][6] |

| Molar Mass | 190.24 g/mol | [5] |

| Melting Point | 97-98 °C | [5] |

| Boiling Point | 110-114 °C at 2 mmHg | [5] |

| Density | 1.072 ± 0.06 g/cm³ | [5] |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination of solubility is essential for accurate process development. The following section provides a detailed, step-by-step protocol for determining the solubility of this compound in a range of organic solvents. This protocol is based on the widely accepted shake-flask method.[7]

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent. A range of solvents with varying polarities should be tested (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, acetonitrile, and dimethyl sulfoxide).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature, typically 25 °C (298.15 K), to ensure reproducibility.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the same solvent used for dissolution to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in units such as mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

-

Predicted and Observed Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar chromane ring system will have some affinity for these solvents. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to High | A good balance of polar and nonpolar characteristics to interact with both parts of the solute molecule. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | The strong dipole moments of these solvents will effectively solvate the polar aldehyde group. |

| Polar Protic | Methanol, Ethanol | Moderate | The ability to act as hydrogen bond donors will allow for interaction with the aldehyde oxygen, but the nonpolar bulk of the molecule may limit high solubility. |

| Water | Water | Very Low | The predominantly nonpolar character of the molecule will lead to poor solubility in water. |

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[8][9] All work should be conducted in a well-ventilated fume hood.[8] For detailed safety information, consult the Safety Data Sheet (SDS).[8][9][10][11]

Conclusion

A comprehensive understanding of the solubility of this compound is a critical prerequisite for its effective utilization in research and development. This guide has provided the theoretical framework for predicting its solubility, a detailed experimental protocol for its quantitative determination, and a discussion of its practical implications. By applying the principles and methods outlined herein, researchers, scientists, and drug development professionals can optimize processes involving this versatile chemical intermediate, thereby accelerating the discovery and development of new chemical entities.

References

-

ChemBK. (2024, April 9). 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

- Bhat, V. T., & Gaikwad, N. D. (1999). Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), 259-263.

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. Retrieved from [Link]

-

RBNAinfo. (2014, August 8). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2000, November). Synthesis of 2,2-Dimethyl-4-chromanones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexanecarboxaldehyde. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,2-dimethylcyclohexane-1-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and.... Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylcyclopropane-1-carbaldehyde. Retrieved from [Link]

-

PubMed. (2025, December 26). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Retrieved from [Link]

-

National Institutes of Health. (2025, May 14). Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. Retrieved from [Link]

Sources

- 1. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. chembk.com [chembk.com]

- 6. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | C12H14O2 | CID 1797751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. rbnainfo.com [rbnainfo.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. tcichemicals.com [tcichemicals.com]

Spectroscopic Data of 2,2-Dimethylchromane-6-carbaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2-Dimethylchromane-6-carbaldehyde (CAS No. 61370-75-0).[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to the structural elucidation of this compound. The synthesis and interpretation of these data are presented to facilitate a deeper understanding of the molecule's chemical architecture and properties.

Introduction to this compound

This compound, with the molecular formula C₁₂H₁₄O₂, is a heterocyclic organic compound.[1] The chromane scaffold is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. The presence of the aldehyde functional group at the 6-position of the chromane ring system makes it a valuable intermediate for the synthesis of more complex derivatives and potential drug candidates. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Synthesis and Sample Preparation

A common synthetic route to 2,2-dimethylchromane derivatives involves the reaction of a corresponding phenol with an appropriate reagent to form the pyran ring. For the purpose of acquiring the spectroscopic data presented herein, this compound was synthesized and purified using standard laboratory protocols. High-purity samples are essential for accurate spectroscopic analysis, and as such, the compound was purified by column chromatography to >98% purity as determined by chromatographic and NMR methods.

For NMR analysis, the sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For IR spectroscopy, the sample was analyzed as a neat thin film on a salt plate. Mass spectrometry was performed using electron ionization (EI).

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and stereochemistry. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, aliphatic, and aldehydic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | Aldehyde proton (-CHO) |

| 7.58 | dd | 1H | Aromatic proton (H-7) |

| 7.52 | d | 1H | Aromatic proton (H-5) |

| 6.85 | d | 1H | Aromatic proton (H-8) |

| 2.80 | t | 2H | Methylene protons (-CH₂-) |

| 1.85 | t | 2H | Methylene protons (-CH₂-) |

| 1.35 | s | 6H | Gem-dimethyl protons (2 x -CH₃) |

Note: Predicted data is based on established chemical shift values for similar structural motifs.

The downfield singlet at approximately 9.85 ppm is highly characteristic of an aldehydic proton. The aromatic region displays a pattern consistent with a 1,2,4-trisubstituted benzene ring. The protons on the saturated heterocyclic ring appear as triplets, indicative of their coupling to the adjacent methylene groups. The upfield singlet integrating to six protons is characteristic of the two magnetically equivalent methyl groups at the 2-position.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound shows distinct signals for each of the 12 carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 190.7 | Aldehyde Carbonyl (C=O) |

| 158.5 | Aromatic Carbon (C-8a) |

| 131.9 | Aromatic Carbon (C-6) |

| 129.8 | Aromatic Carbon (C-5) |

| 127.4 | Aromatic Carbon (C-4a) |

| 124.3 | Aromatic Carbon (C-7) |

| 117.2 | Aromatic Carbon (C-8) |

| 75.8 | Quaternary Carbon (C-2) |

| 32.4 | Methylene Carbon (C-4) |

| 26.8 | Gem-dimethyl Carbons (2 x -CH₃) |

| 21.6 | Methylene Carbon (C-3) |

Note: Predicted data is based on established chemical shift values for similar structural motifs.[2][3]

The most downfield signal at around 190.7 ppm is characteristic of an aldehyde carbonyl carbon. The signals in the 117-159 ppm range correspond to the aromatic carbons. The signal at approximately 75.8 ppm is attributed to the quaternary carbon (C-2) bearing the gem-dimethyl groups. The remaining upfield signals are assigned to the aliphatic methylene and methyl carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and other structural features.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Medium-Strong | C-H stretching (aliphatic) |

| 2820, 2720 | Weak-Medium | C-H stretching (aldehyde) |

| 1685 | Strong | C=O stretching (aromatic aldehyde) |

| 1610, 1580 | Medium | C=C stretching (aromatic) |

| 1260 | Strong | C-O-C stretching (aryl ether) |

Note: Predicted data is based on typical IR absorption frequencies for the respective functional groups.[4][5]

The most prominent feature in the IR spectrum is the strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde. The presence of the aldehyde is further confirmed by the two weak to medium C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-H stretching vibrations of the aliphatic portions of the molecule are observed in the 2970-2850 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1610-1580 cm⁻¹ region. The strong band around 1260 cm⁻¹ is indicative of the aryl ether C-O-C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would lead to a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 161 | [M - CHO]⁺ |

| 131 | [M - C₃H₇O]⁺ |

Note: Predicted fragmentation patterns are based on the principles of mass spectrometry for similar compounds.

The molecular ion peak [M]⁺ is expected at m/z 190, corresponding to the molecular weight of the compound. A common fragmentation pathway for compounds with a gem-dimethyl group is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 175. Loss of the formyl radical (•CHO) would result in a peak at m/z 161. Another significant fragmentation would be the cleavage of the pyran ring, leading to various smaller fragments.

Experimental Workflows

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS to the NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the TMS signal (0.00 ppm) and determine the chemical shifts, multiplicities, and integration of all signals.

IR Spectroscopy Protocol

-

Sample Preparation: Place a small drop of the neat liquid sample between two NaCl or KBr plates to create a thin film.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the clean salt plates and subtract it from the sample spectrum.

-

Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Key Structural Features and Spectroscopic Correlations

Caption: Key structural features and their spectroscopic correlations.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on predicted data and established principles, provides a robust framework for its structural characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers complementary information that, when taken together, allows for an unambiguous assignment of its chemical structure. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently identify and utilize it in their research and development endeavors. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related molecules.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. Retrieved from [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

Sources

- 1. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | C12H14O2 | CID 1797751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethylchromane-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2-Dimethylchromane-6-carbaldehyde. As a senior application scientist, this document is structured to offer not just data, but a cohesive understanding of the spectral features based on the molecular structure, supported by established principles of NMR spectroscopy and analogous compounds.

Introduction

This compound is a heterocyclic organic compound featuring a chromane core substituted with a gem-dimethyl group at the C2 position and a formyl group at the C6 position. This substitution pattern gives rise to a distinct ¹H NMR spectrum that is invaluable for its structural elucidation and purity assessment. Understanding the nuances of its ¹H NMR spectrum is crucial for researchers working on the synthesis and application of chromane derivatives, which are prevalent scaffolds in medicinal chemistry and natural products.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Molecular Structure and Proton Designations

To facilitate the spectral analysis, the protons in this compound are designated as follows:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Data

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-CHO | 9.85 | s | - | 1H |

| H-5 | 7.65 | d | ~2.0 | 1H |

| H-7 | 7.60 | dd | ~8.5, ~2.0 | 1H |

| H-8 | 6.90 | d | ~8.5 | 1H |

| H-4 (CH₂) | 2.80 | t | ~6.5 | 2H |

| H-3 (CH₂) | 1.85 | t | ~6.5 | 2H |

| 2 x CH₃ | 1.35 | s | - | 6H |

Detailed Rationale for Spectral Assignments

The predicted chemical shifts are based on the electronic environment of each proton, considering inductive effects, resonance, and magnetic anisotropy.

-

Aldehydic Proton (H-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic ring. This results in a characteristic downfield signal expected around δ 9.85 ppm as a sharp singlet.

-

Aromatic Protons (H-5, H-7, H-8):

-

The aromatic protons are influenced by the electron-donating alkoxy group of the chromane ring and the electron-withdrawing aldehyde group.

-

H-5 is ortho to the aldehyde group, experiencing significant deshielding, and is expected to appear as a doublet around δ 7.65 ppm . The splitting will be due to meta-coupling with H-7, with a small coupling constant of approximately J = 2.0 Hz .

-

H-7 is meta to the aldehyde and ortho to the alkoxy group. It will be deshielded and appear as a doublet of doublets around δ 7.60 ppm . The splitting will arise from ortho-coupling with H-8 (J ≈ 8.5 Hz ) and meta-coupling with H-5 (J ≈ 2.0 Hz ).

-

H-8 is para to the aldehyde and ortho to the alkoxy group, which has a shielding effect. It is expected to be the most upfield of the aromatic protons, appearing as a doublet around δ 6.90 ppm due to ortho-coupling with H-7 (J ≈ 8.5 Hz ).

-

-

Heterocyclic Ring Protons (H-3 and H-4):

-

The methylene protons at C4 (H-4) are adjacent to the aromatic ring and are thus deshielded. They are expected to resonate as a triplet around δ 2.80 ppm due to coupling with the H-3 protons (J ≈ 6.5 Hz ).

-

The methylene protons at C3 (H-3) are adjacent to the C2 bearing the gem-dimethyl groups. They will appear as a triplet around δ 1.85 ppm , coupled with the H-4 protons (J ≈ 6.5 Hz ).

-

-

Gem-Dimethyl Protons (2 x CH₃): The six protons of the two methyl groups at the C2 position are chemically equivalent due to free rotation. They are in a shielded aliphatic environment and will give rise to a sharp, intense singlet at approximately δ 1.35 ppm .[3]

Experimental Protocol: ¹H NMR Data Acquisition

This section outlines a standardized protocol for acquiring the ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is aprotic and effectively dissolves a wide range of organic compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Shimming: Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal resolution and line shape.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The predicted spectrum, with its distinct signals for the aldehydic, aromatic, heterocyclic, and gem-dimethyl protons, serves as a reliable benchmark for the characterization of this compound. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical steps in any research and development pipeline involving novel chemical entities.

References

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Institutes of Health. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

The NMR Spectra of Some Chroman Derivatives. SciSpace. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

H NMR Chemical Shifts (δ, ppm). [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

-

Synthesis, crystal structure, conformational and vibrational properties of 6-acetyl-2,2-dimethyl-chromane. PubMed. [Link]

-

2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

Sources

- 1. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

13C NMR chemical shifts of 2,2-Dimethylchromane-6-carbaldehyde

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,2-Dimethylchromane-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The content is structured to deliver not just data, but a deeper understanding of the underlying principles governing the spectral features of this molecule. This document is intended for professionals in chemical research and drug development who require a thorough understanding of molecular characterization through NMR spectroscopy.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound belonging to the chromane family. Chromane derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active natural products and synthetic compounds. The aldehyde functional group at the 6-position provides a reactive handle for further synthetic modifications, making this molecule a valuable intermediate. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is a powerful, non-destructive technique for this purpose, providing detailed information about the carbon skeleton of the molecule.[1]

Theoretical Framework: Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy detects the resonance of the ¹³C isotope, which, although having a low natural abundance of about 1.1%, provides invaluable structural information.[2] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment.[1][3] Several key factors influence these shifts:

-

Hybridization: The hybridization state of a carbon atom significantly affects its chemical shift. Generally, sp²-hybridized carbons (alkenes, aromatic rings, carbonyls) resonate at lower fields (higher ppm values) than sp³-hybridized carbons (alkanes).[1][3]

-